5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Overview
Description
Trifluoromethyl groups are commonly used in the pharmaceutical industry due to their unique physicochemical properties . They are often incorporated into molecules to modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant advancements in recent years . Various methods have been reported for synthesizing compounds with trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is often analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be influenced by the presence of the trifluoromethyl group. This group can modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Activity : The compound 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is used in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of compounds with antimicrobial, analgesic, and anthelmintic activities. This synthesis involved reactions with potassium thiocyanate and other agents to form thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles. These synthesized compounds were confirmed through spectral data and screened for various biological activities (Naganagowda et al., 2011).
Antimicrobial Applications
- Antimicrobial Derivatives : The same base compound was used to create 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which showed significant antibacterial activity. The derivatives included Mannich bases, alkyl halide, and acid chlorides derivatives. They were screened for antibacterial activity, demonstrating the versatility of the compound in antimicrobial research (Naganagowda & Petsom, 2011).
Applications in Chemical Sensing
- Fluorescent and Colorimetric pH Probe : A derivative of benzothiophene-2-carbohydrazide was used to synthesize a new fluorescent and colorimetric pH probe. The probe showed potential for real-time pH sensing in both acidic and alkaline solutions and could be used for intracellular pH imaging due to its high stability and selectivity (Diana et al., 2020).
Role in Organic Electronics
- Organic Semiconductor : Benzothiophene derivatives, such as benzo[1,2-b:4,5-b']bis[b]benzothiophene, synthesized via triflic acid induced ring-closure reactions, were used in the application of organic field-effect transistors. These compounds, through solution processing, demonstrated potential in electronic applications with notable hole mobility (Gao et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-2-7-5(3-6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHJUINRQVCLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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